molecular formula C22H14N4O3 B10873223 12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10873223
M. Wt: 382.4 g/mol
InChI Key: RZNODYSWWQUHMU-UHFFFAOYSA-N
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Description

12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining furyl, phenyl, chromeno, triazolo, and pyrimidin moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno structure.

    Introduction of the Triazolo and Pyrimidin Rings: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Furyl and Phenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and phenyl moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolo and pyrimidin rings, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.

Biology

Biologically, 12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.

    Purine Derivatives: These compounds share structural similarities and are also known for their biological activities.

Uniqueness

What sets 12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL apart is its unique combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

IUPAC Name

9-(furan-2-yl)-13-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C22H14N4O3/c27-14-8-9-15-17(11-14)29-22-19(18(15)16-7-4-10-28-16)21-24-20(25-26(21)12-23-22)13-5-2-1-3-6-13/h1-12,18,27H

InChI Key

RZNODYSWWQUHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CC=CO6

Origin of Product

United States

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